
Butylmagnesium chloride
Overview
Description
Butylmagnesium chloride, also known as tert-Butylmagnesium chloride, is a versatile reagent used in synthetic organic chemistry. It is a Grignard reagent, which is a class of organometallic compounds containing a metal-carbon bond. It is a colorless liquid with a pungent odor and is highly flammable. It is used in many laboratory experiments and has numerous applications in scientific research.
Scientific Research Applications
1. Polymerization Initiator
Butylmagnesium chloride is utilized in the production of certain polymers. For instance, it acts as an initiator in the polymerization of methyl methacrylate to create isotactic and stereoblock poly(methyl methacrylates) (Allen & Mair, 1984). This process involves careful control of solvent composition to achieve highly isotactic polymers.
2. Mercury Speciation Analysis
In environmental chemistry, this compound is used in the derivatization of mercury species. This aids in the identification and quantification of mercury compounds, particularly in the context of pollution and toxicology studies (Emteborg et al., 1999).
3. Organic Synthesis
This compound finds applications in organic synthesis, where it serves as a reagent for various chemical transformations. It is used in reactions such as the synthesis of unsolvated n-butylmagnesium chloride (Bryce-smith & Blues, 2003), and in the reaction between butylmagnesium bromide and allyl chloride in the presence of transition metal salts (Ohbe et al., 1974).
4. Stereoselective Polymerization
Butylmagnesium is used in the polymerization of racemic lactide, leading to the formation of polylactide with a partially disyndiotactic structure (Kasperczyk & Bero, 2000). This is significant in the field of biodegradable polymers and medical applications.
5. Research on Reaction Intermediates
It is also instrumental in understanding the formation of reaction intermediates, as demonstrated in a study on the synthesis of di-n-butylmagnesium from anhydrous magnesium chloride and n-butyllithium (Nune et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Butylmagnesium chloride, often referred to as a Grignard reagent, primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes and ketones . The role of these targets is to undergo nucleophilic addition reactions, where the this compound acts as a nucleophile and adds to the carbonyl carbon .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. The this compound molecule, being a strong nucleophile, attacks the electrophilic carbon atom of the carbonyl group in aldehydes and ketones . This interaction results in the formation of a new carbon-carbon bond, leading to the generation of secondary and tertiary alcohols .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of alcohols from carbonyl-containing compounds. The downstream effects of this pathway include the production of a wide range of organic compounds, including alcohols, which are essential in various industrial applications, such as the production of pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that this compound is highly reactive and sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon-carbon bond, resulting in the conversion of carbonyl compounds to alcohols . On a cellular level, if this compound were to come into contact with biological systems, it could potentially react with various biomolecules, although such interactions are generally avoided due to the compound’s reactivity and potential for causing cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water or air can lead to the decomposition of this compound, reducing its effectiveness . Furthermore, the temperature and solvent used can also impact the rate and outcome of the reactions involving this compound .
Biochemical Analysis
Biochemical Properties
Butylmagnesium chloride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. The compound’s reactivity is primarily due to the presence of the butyl group, which acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction often leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form carbon-carbon bonds can impact the synthesis of essential biomolecules, thereby affecting cellular function. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, the compound’s reactivity can influence cell signaling pathways by modifying the structure and function of signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, attacking electrophilic centers in target molecules to form new carbon-carbon bonds. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. For example, this compound can inhibit enzymes involved in metabolic pathways by modifying their active sites, thereby altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture or air. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression, cellular metabolism, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of essential biomolecules without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed in studies, where a specific dosage range leads to optimal biochemical reactions without causing toxicity. It is crucial to determine the appropriate dosage to balance the compound’s beneficial effects with its potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in the formation of carbon-carbon bonds. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can modify the activity of enzymes involved in the synthesis of fatty acids, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its entry into cells. Once inside, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. This localization can influence the compound’s activity and function, as well as its effects on cellular processes. For example, this compound’s presence in the nucleus can impact gene expression by interacting with transcription factors and other regulatory proteins .
properties
IUPAC Name |
magnesium;butane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074924 | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
693-04-9 | |
| Record name | Butylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, butylchloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




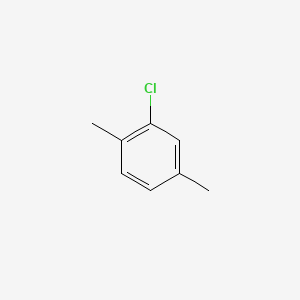
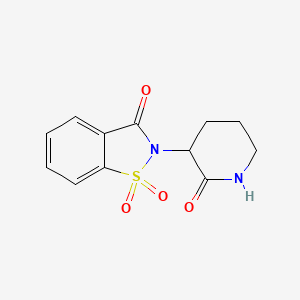
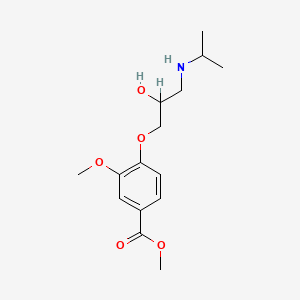
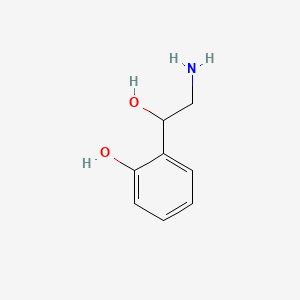

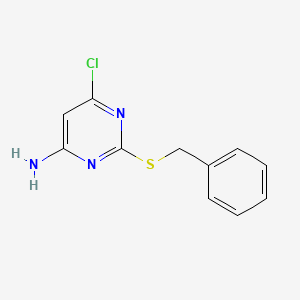
![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene;2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B1217526.png)

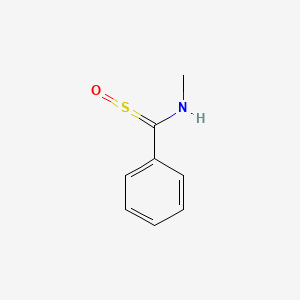
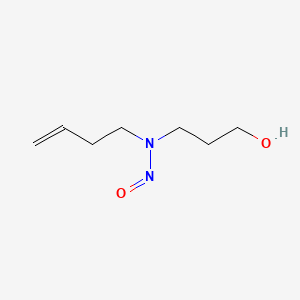
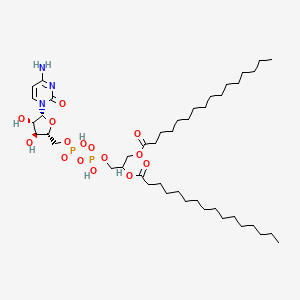

![5-[4-(3,4-Dichloro-2-propylphenoxy)butyl]-2h-tetrazole](/img/structure/B1217535.png)